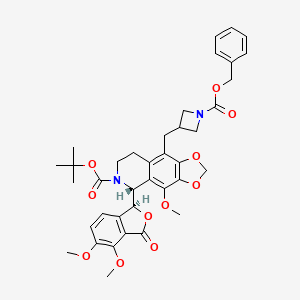
Anticancer agent 184
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective against tumors with homologous recombination deficiency, such as prostate, breast, ovarian, pancreatic, lung, and colon cancers . This compound is a prodrug that metabolizes into an active form through the oxidoreductase activity of the enzyme prostaglandin reductase 1, which is frequently elevated in multiple solid tumor types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 184 involves multiple steps, starting from the acylfulvene scaffoldThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous flow synthesis approach, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and safety. It also allows for the integration of in-line analysis and purification tools, making the production process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 184 undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for the activation of the prodrug into its active form.
Reduction: Involves the reduction of specific functional groups to enhance its anticancer activity.
Substitution: Functional groups on the acylfulvene scaffold can be substituted to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include the active form of this compound, which exhibits potent anticancer activity by inducing DNA double-strand breaks in cancer cells .
Scientific Research Applications
Anticancer agent 184 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of acylfulvene derivatives.
Industry: Potentially used in the development of new anticancer drugs and therapies.
Mechanism of Action
Anticancer agent 184 exerts its effects by inducing DNA double-strand breaks in cancer cells. This is achieved through the activation of the prodrug by the enzyme prostaglandin reductase 1. The compound targets key components of the homologous recombination pathway, such as BRCA2 and ataxia telangiectasia mutated, leading to increased sensitivity of cancer cells to DNA damage . Additionally, it induces apoptosis by blocking the S phase of the cell cycle .
Comparison with Similar Compounds
Anticancer agent 184 is unique compared to other similar compounds due to its potent activity against homologous recombination-deficient tumors and its ability to induce durable tumor regression in preclinical models. Similar compounds include:
Docetaxel: A chemotherapy agent used in prostate cancer.
Olaparib/Niraparib: Poly-ADP ribose polymerase inhibitors used in triple-negative breast cancer.
Doxorubicin/Cyclophosphamide: Chemotherapy agents used in various cancers
This compound outperforms these compounds in terms of onset, duration, and robustness of response in patient-derived xenograft models .
Properties
Molecular Formula |
C38H42N2O11 |
|---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
tert-butyl (5R)-5-[(1S)-4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]-4-methoxy-9-[(1-phenylmethoxycarbonylazetidin-3-yl)methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C38H42N2O11/c1-38(2,3)51-37(43)40-15-14-23-25(16-22-17-39(18-22)36(42)47-19-21-10-8-7-9-11-21)31-34(49-20-48-31)33(46-6)27(23)29(40)30-24-12-13-26(44-4)32(45-5)28(24)35(41)50-30/h7-13,22,29-30H,14-20H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
LLIJHERMNDDDKO-IHLOFXLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















